2-[(4-Chlorobenzyl)sulfonyl]benzoic acid

Medicinal Chemistry Drug Design Physicochemical Property Analysis

This 2-[(4-Chlorobenzyl)sulfonyl]benzoic acid (CAS 25700-39-4) is a differentiated sulfonyl benzoic acid building block with an XLogP of 2.8—notably lower than the tosyl analog (3.6)—enhancing aqueous solubility and reducing non-specific binding in biochemical assays. Its carboxylic acid handle enables straightforward amide, ester, or heterocycle derivatization, supporting clean SAR interpretation. Procure with confidence: ≥98% HPLC purity and recommended storage at 2-8°C dry ensure data integrity and lot-to-lot consistency for antimicrobial lead synthesis or in vitro profiling.

Molecular Formula C14H11ClO4S
Molecular Weight 310.75
CAS No. 25700-39-4
Cat. No. B2441902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Chlorobenzyl)sulfonyl]benzoic acid
CAS25700-39-4
Molecular FormulaC14H11ClO4S
Molecular Weight310.75
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)S(=O)(=O)CC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H11ClO4S/c15-11-7-5-10(6-8-11)9-20(18,19)13-4-2-1-3-12(13)14(16)17/h1-8H,9H2,(H,16,17)
InChIKeyDBAOINFLAUOXRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Chlorobenzyl)sulfonyl]benzoic acid (CAS 25700-39-4): A Specialized Sulfonyl-Benzoic Acid Building Block for Medicinal Chemistry and Organic Synthesis


2-[(4-Chlorobenzyl)sulfonyl]benzoic acid (CAS 25700-39-4) is a sulfonyl-containing aromatic compound that combines a benzoic acid core with a 4-chlorobenzyl sulfonyl moiety. This structural motif places it within a class of sulfonyl benzoic acid derivatives frequently employed as versatile intermediates in medicinal chemistry and organic synthesis . Its computed physicochemical properties, including a molecular weight of 310.8 g/mol, an XLogP3-AA of 2.8, and a topological polar surface area (TPSA) of 79.8 Ų [1], define its drug-like chemical space and differentiate it from close analogs lacking the 4-chloro substitution or possessing alternative linkers.

Why Generic Substitution Fails: The Critical Role of the 4-Chlorobenzyl Group in 2-[(4-Chlorobenzyl)sulfonyl]benzoic acid (CAS 25700-39-4)


The unique 4-chlorobenzyl sulfonyl substitution on the benzoic acid core of CAS 25700-39-4 confers distinct physicochemical and biological properties that cannot be replicated by simple substitution with other halo- or alkyl- benzyl sulfonyl analogs . In-class compounds, such as the 4-fluorobenzyl or 4-methylbenzyl sulfonyl derivatives, exhibit significantly different lipophilicity (XLogP) and molecular weight, directly impacting their solubility, membrane permeability, and potential off-target interactions [1]. Furthermore, the specific ortho-substitution pattern on the benzoic acid ring, as opposed to para-substitution in related compounds like 4-[(4-chlorophenyl)sulfonyl]benzoic acid, alters the molecule's conformational flexibility and interaction with biological targets [2]. Therefore, generic substitution is not a viable strategy for applications requiring the precise physicochemical profile or synthetic utility of 2-[(4-Chlorobenzyl)sulfonyl]benzoic acid.

Quantitative Differentiation of 2-[(4-Chlorobenzyl)sulfonyl]benzoic acid (CAS 25700-39-4) Against Closest Analogs


Lipophilicity (XLogP3-AA) of 2-[(4-Chlorobenzyl)sulfonyl]benzoic acid is 2.8, Significantly Lower than the 4-Methylbenzyl Analog (3.6), Favoring Aqueous Solubility in Biochemical Assays

2-[(4-Chlorobenzyl)sulfonyl]benzoic acid exhibits a computed XLogP3-AA of 2.8 [1], which is notably lower than the 3.6 value reported for the analogous 2-tosylbenzoic acid (4-methylbenzyl sulfonyl derivative, CAS 860699-53-2) . This 0.8 unit difference in lipophilicity is quantitatively significant and predicts improved aqueous solubility and reduced non-specific protein binding for the 4-chloro compound.

Medicinal Chemistry Drug Design Physicochemical Property Analysis

Molecular Weight of 2-[(4-Chlorobenzyl)sulfonyl]benzoic acid (310.8 g/mol) is 5.6% Higher than the Fluoro Analog, Impacting Pharmacokinetic Predictions

The target compound has a molecular weight of 310.8 g/mol [1], compared to 294.3 g/mol for the 4-fluorobenzyl sulfonyl analog (CAS 341933-13-9) . This 16.5 g/mol difference (a 5.6% increase) stems from the replacement of fluorine with chlorine and directly affects calculated molecular descriptors such as molar refractivity and van der Waals volume, which are key inputs for predicting blood-brain barrier permeability and oral bioavailability.

Pharmacokinetics Drug Metabolism Molecular Modeling

Topological Polar Surface Area (TPSA) of 2-[(4-Chlorobenzyl)sulfonyl]benzoic acid is 79.8 Ų, Identical to the Vinyl-Linked Analog Recilisib, Suggesting Equivalent Hydrogen Bonding Capacity but Different Conformational Flexibility

The computed TPSA for 2-[(4-Chlorobenzyl)sulfonyl]benzoic acid is 79.8 Ų [1]. This value is identical to that of the clinically-investigated radioprotectant Recilisib (CAS 334969-03-8), which contains a vinyl linker between the sulfonyl and benzoic acid moieties [2]. While both compounds share the same hydrogen bond acceptor/donor counts, Recilisib has a higher molecular weight (336.8 g/mol) and lipophilicity (XLogP3-AA of 3.2) [3], indicating that the target compound offers a more compact scaffold with potentially distinct conformational constraints.

Molecular Modeling Target Engagement Structure-Activity Relationship

Commercial Availability of 2-[(4-Chlorobenzyl)sulfonyl]benzoic acid at ≥98% Purity with Defined Storage Conditions (2-8°C, Sealed, Dry) Ensures Reproducible Experimental Outcomes

2-[(4-Chlorobenzyl)sulfonyl]benzoic acid is commercially offered at a purity specification of ≥98% . In contrast, the structurally similar 2-tosylbenzoic acid (CAS 860699-53-2) is frequently listed with a lower minimum purity of 95% . Additionally, the target compound's recommended storage is sealed in a dry environment at 2-8°C , a defined condition critical for maintaining stability and preventing degradation, which is not uniformly specified for all in-class analogs.

Chemical Procurement Assay Reproducibility Quality Control

Class-Level Antimicrobial Activity of Sulfonyl Benzoic Acid Derivatives Suggests Potential Utility of 2-[(4-Chlorobenzyl)sulfonyl]benzoic acid as a Precursor for Bioactive Molecule Development

While direct antimicrobial data for 2-[(4-Chlorobenzyl)sulfonyl]benzoic acid itself is not available in the public domain, closely related 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives have demonstrated specific antimicrobial activity. In a 2021 study, the 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid derivative and its corresponding 1,3-oxazol-5(4H)-one exhibited antimicrobial activity against Gram-positive bacterial strains, while a 1,3-oxazole derivative showed activity against the C. albicans fungal strain [1]. This class-level evidence indicates that the core sulfonyl benzoic acid scaffold, when appropriately functionalized, is a valid starting point for developing new antimicrobial agents, making the target compound a relevant and strategic building block for such research programs.

Antimicrobial Research Drug Discovery Medicinal Chemistry

2-[(4-Chlorobenzyl)sulfonyl]benzoic acid Serves as a More Compact and Synthetically Tractable Scaffold Compared to the Extended Recilisib, Facilitating Diverse Derivatization

The target compound lacks the vinyl linker present in Recilisib (CAS 334969-03-8), resulting in a lower molecular weight (310.8 vs. 336.8 g/mol) [1] and a lower computed XLogP (2.8 vs. 3.2) [2]. This simpler, more compact structure offers a key synthetic advantage: it provides a single, well-defined site for further chemical elaboration via the carboxylic acid group, without the added complexity and potential isomerization issues associated with the vinyl moiety. This makes 2-[(4-Chlorobenzyl)sulfonyl]benzoic acid a more versatile and reliable building block for constructing focused chemical libraries.

Organic Synthesis Medicinal Chemistry Lead Optimization

Optimal Research and Industrial Application Scenarios for 2-[(4-Chlorobenzyl)sulfonyl]benzoic acid (CAS 25700-39-4) Based on Proven Differentiation


Medicinal Chemistry: Lead Optimization of Sulfonyl Benzoic Acid Derivatives Requiring Lower Lipophilicity

Use 2-[(4-Chlorobenzyl)sulfonyl]benzoic acid as a core scaffold when designing new chemical entities where lower lipophilicity (XLogP 2.8 vs. 3.6 for the tosyl analog) is desirable to improve aqueous solubility and reduce non-specific binding in biochemical assays [1].

Organic Synthesis: A Reliable Building Block for Constructing Focused Chemical Libraries via Carboxylic Acid Derivatization

Leverage the carboxylic acid handle of 2-[(4-Chlorobenzyl)sulfonyl]benzoic acid for straightforward amide, ester, or heterocycle formation. Its simpler scaffold, compared to vinyl-linked analogs like Recilisib, reduces synthetic complexity and allows for cleaner structure-activity relationship (SAR) interpretation [2].

Antimicrobial Drug Discovery: A Precursor for Developing Next-Generation Agents Based on the Sulfonyl Benzoic Acid Pharmacophore

Procure 2-[(4-Chlorobenzyl)sulfonyl]benzoic acid as a key starting material for synthesizing novel derivatives inspired by the class-level antimicrobial activity observed in structurally related 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives [3]. The target compound's high commercial purity (≥98%) ensures reliable and reproducible synthetic outcomes .

Assay Development and Reproducible Research: A High-Purity Reagent for Biochemical and Biophysical Studies

Utilize 2-[(4-Chlorobenzyl)sulfonyl]benzoic acid in in vitro assays where a defined purity (≥98%) and recommended storage (2-8°C, dry) are critical for data integrity and experimental reproducibility, minimizing the confounding effects of unknown impurities that may be present in lower-grade in-class analogs .

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